1-[(3-fluorobenzyl)oxy]-1H-imidazole
Overview
Description
1-[(3-fluorobenzyl)oxy]-1H-imidazole is an organic compound with the molecular formula C10H9FN2O It features an imidazole ring substituted with a 3-fluorobenzyl group through an oxygen atom
Mechanism of Action
Target of Action
The primary target of 1-[(3-fluorobenzyl)oxy]-1H-imidazole is the Na+/Ca2+ exchanger (NCX) . NCX is an ion transporter that exchanges Na+ and Ca2+ in either the Ca2+ exit or Ca2+ entry mode, depending on the ion gradients of both Na+ and Ca2+ across the plasma membrane and membrane potential .
Mode of Action
This compound acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX) . It suppresses the bidirectional NCX current in a concentration-dependent manner . The compound inhibits the Ca2+ entry mode of NCX more potently than the Ca2+ exit mode .
Biochemical Pathways
The inhibition of NCX by this compound affects the intracellular Ca2+ homeostasis . NCX plays a crucial role in regulating intracellular Ca2+ levels in various tissues . By inhibiting NCX, the compound can potentially alter the Ca2+ dynamics within the cell, affecting various Ca2±dependent cellular processes.
Pharmacokinetics
It’s known that the compound’s inhibition of ncx is [na+]i-dependent and trypsin-insensitive . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of NCX by this compound can lead to changes in intracellular Ca2+ levels . This could potentially affect various cellular processes that are dependent on Ca2+ signaling.
Action Environment
The action of this compound is influenced by the intracellular Na+ concentration . Higher intracellular Na+ concentrations result in more potent inhibition of NCX
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-fluorobenzyl)oxy]-1H-imidazole can be synthesized through a multi-step process. One common method involves the reaction of 3-fluorobenzyl alcohol with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-fluorobenzyl)oxy]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the imidazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the benzyl position.
Scientific Research Applications
1-[(3-fluorobenzyl)oxy]-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 1-[(3-chlorobenzyl)oxy]-1H-imidazole
- 1-[(3-bromobenzyl)oxy]-1H-imidazole
- 1-[(3-methylbenzyl)oxy]-1H-imidazole
Comparison: 1-[(3-fluorobenzyl)oxy]-1H-imidazole is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size can enhance binding affinity to targets and improve metabolic stability compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methoxy]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-10-3-1-2-9(6-10)7-14-13-5-4-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQAMBSXKIQWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275005 | |
Record name | 1-[(3-Fluorophenyl)methoxy]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477887-02-8 | |
Record name | 1-[(3-Fluorophenyl)methoxy]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477887-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methoxy]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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